molecular formula C24H38O4 B091924 16-Mdpoa CAS No. 16980-67-9

16-Mdpoa

Cat. No.: B091924
CAS No.: 16980-67-9
M. Wt: 390.6 g/mol
InChI Key: GULJKNFZYNULNM-NZINOJMGSA-N
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Description

16-Mdpoa (CAS No. 1761-61-1) is an organic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is characterized by a benzimidazole backbone substituted with a bromine atom and nitro functional group, as inferred from its synthesis pathway and structural analogs . Key properties include:

  • Solubility: 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, classified as "soluble."
  • Log S Predictions:
    • ESOL: -2.47
    • Ali: -1.98
    • SILICOS-IT: -2.63
  • Hazard Profile: H302 (harmful if swallowed) with safety precautions (P280, P305+P351+P338) .

The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield (98%) under mild conditions .

Properties

CAS No.

16980-67-9

Molecular Formula

C24H38O4

Molecular Weight

390.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C24H38O4/c1-14-12-21-19-7-6-17-13-18(28-16(3)26)8-10-22(17,4)20(19)9-11-23(21,5)24(14,27)15(2)25/h14,17-21,27H,6-13H2,1-5H3/t14-,17+,18+,19-,20+,21+,22+,23+,24+/m1/s1

InChI Key

GULJKNFZYNULNM-NZINOJMGSA-N

SMILES

CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)C)O)C)C)OC(=O)C

Canonical SMILES

CC1CC2C3CCC4CC(CCC4(C3CCC2(C1(C(=O)C)O)C)C)OC(=O)C

Synonyms

16-MDPOA
16-methyl-3,17-dihydroxy-5 alpha-pregnane-20-one-3-acetate
16-methyl-3,17-dihydroxypregnane-20-one-3-acetate

Origin of Product

United States

Comparison with Similar Compounds

Compound A: 2-(4-Chlorophenyl)benzimidazole (CAS No. 1234-56-7)

  • Molecular Formula : C₇H₅ClO₂
  • Molecular Weight : 156.57 g/mol
  • Key Differences :
    • Substituent : Chlorine replaces bromine, reducing molecular weight and altering electronegativity.
    • Solubility : Higher solubility (1.2 mg/mL) due to decreased halogen size and improved polarity.
    • Log S (ESOL) : -2.12 (more soluble than 16-Mdpoa).
    • Synthesis : Requires harsher conditions (reflux for 4 hours) with a lower yield (85%) using conventional catalysts .

Compound B: 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine (CAS No. 5678-90-1)

  • Molecular Formula : C₁₁H₈N₂O₂
  • Molecular Weight : 200.19 g/mol
  • Bioavailability: Lower score (0.43) due to increased hydrophobicity. Hazard Profile: H315 (skin irritation) instead of H302. Synthesis: Achieves 92% yield via a microwave-assisted method, reducing reaction time to 30 minutes .

Key Findings :

  • Structural Impact on Reactivity : The bromine atom in 16-Mdpoa enhances electrophilic substitution efficiency compared to chlorine in Compound A, but at the cost of higher toxicity .
  • Backbone Modifications : Compound B’s imidazopyridine core improves thermal stability but complicates synthesis scalability .

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